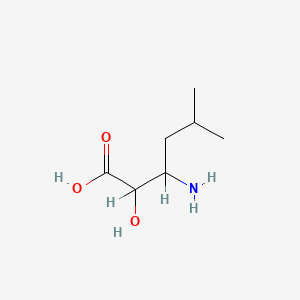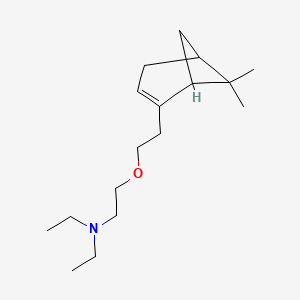
3-Amino-2-hydroxy-5-methylhexanoic acid
Vue d'ensemble
Description
3-Amino-2-hydroxy-5-methylhexanoic acid, also known as HMB (beta-hydroxy beta-methylbutyric acid), is a naturally occurring compound that is produced in small amounts by the human body during the metabolism of the amino acid leucine. HMB has been studied for its potential benefits in promoting muscle growth and improving exercise performance.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Amino-2-hydroxy-5-methylhexanoic acid has been synthesized using various methods. Solladié-Cavallo and Khiar (1990) detailed a synthesis method using potassium fluoride as a mild base, yielding natural (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid in a 53-55% yield (Solladié-Cavallo & Khiar, 1990).
Application in Renin Inhibition
- Johnson (1982) reported the synthesis of diastereoisomers of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) and their application as renin inhibitors in vitro, showing inhibitory constants in the range of 10^(-3) to 10^(-4) M (Johnson, 1982).
Role in Natural Products and Antibiotics
- Gunasekera, Ritson-Williams, and Paul (2008) isolated a new cyclodepsipeptide, carriebowmide, containing 3-amino-2-hydroxy-5-methylhexanoic acid, from marine cyanobacterium Lyngbya polychroa. This compound exhibited interesting biological activities (Gunasekera, Ritson-Williams, & Paul, 2008).
Enzymatic and Antioxidant Activities
- Prasad et al. (2013) investigated the antidyslipidemic and antioxidant activities of 2-amino-5-hydroxyhexanoic acid and its derivatives, demonstrating significant lipid-lowering and antioxidant properties (Prasad et al., 2013).
Structural and Conformational Analysis
- Toniolo et al. (1990) conducted a theoretical and experimental conformational analysis of diastereomeric derivatives of 3-amino-2-hydroxy-5-methylhexanoic acid, revealing insights into their conformations and self-association modes in solution and crystal states (Toniolo et al., 1990).
Pharmaceutical Synthesis
- Burk et al. (2003) developed an enantioselective synthesis route for (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a key intermediate in the production of the drug Pregabalin (Burk et al., 2003).
Propriétés
IUPAC Name |
3-amino-2-hydroxy-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMFCWSEKVVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977561 | |
| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-5-methylhexanoic acid | |
CAS RN |
62023-30-7 | |
| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) in medicinal chemistry?
A: AHMHA is a hydroxy amino acid that has drawn attention for its role in developing renin inhibitors. [] These inhibitors are of particular interest due to their potential in treating hypertension. AHMHA itself is a structural analogue of leucine and can be incorporated into peptides designed to interact with enzymes like renin.
Q2: How does the stereochemistry of AHMHA influence its activity as a renin inhibitor?
A: Research indicates that the stereochemistry of AHMHA at its chiral centers significantly impacts its interaction with renin and consequently its inhibitory activity. When incorporated into the peptide Leu-Leu-Val-Phe-OCH3, the 2S,3S isomer of AHMHA exhibited competitive inhibition of human amniotic renin, while the 2R,3S isomer displayed non-competitive inhibition. [] This suggests that the spatial orientation of the hydroxyl and amino groups on the AHMHA molecule is crucial for effective binding to the active site of the enzyme.
Q3: What synthetic strategies are employed in the synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid?
A: One successful approach involves a diastereoselective nitro aldol condensation. [] This method utilizes (−)-8-phenylmenthol as a chiral auxiliary, reacting its glyoxylate hydrate with 1-nitro-3-methylbutane. Potassium fluoride (KF) plays a crucial role as a mild base, enhancing both the yield and diastereoselectivity of the reaction. Using a large excess of KF in THF can further improve the diastereoselectivity of the condensation. [] Another method involves the regiospecific ring-opening of cis-2,3-epoxy-acids with ammonia, derived from cis- and trans-2-olefinic acids. [] This reaction pathway offers a direct route to synthesize the desired threo-3-amino-2-hydroxy-acids. []
Q4: Apart from renin, are there other biological targets for which AHMHA derivatives have shown inhibitory activity?
A: Yes, derivatives of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid have demonstrated inhibitory activity against aminopeptidases. [] This finding highlights the potential of AHMHA as a scaffold for developing inhibitors targeting different enzyme families.
Q5: What is the significance of potassium fluoride in the synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid?
A: Potassium fluoride (KF) plays a crucial "bridging effect" in the synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid. [, ] It acts as a mild base in the condensation reaction, facilitating the formation of the desired product. Moreover, a large excess of KF in THF has been shown to enhance the diastereoselectivity of the reaction, leading to a higher yield of the desired stereoisomer. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)











